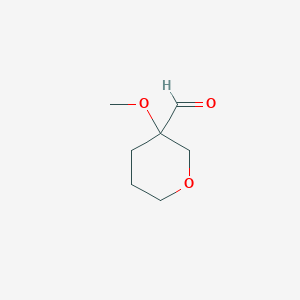

![molecular formula C15H21N3O B2784714 2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone CAS No. 866010-10-8](/img/structure/B2784714.png)

2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

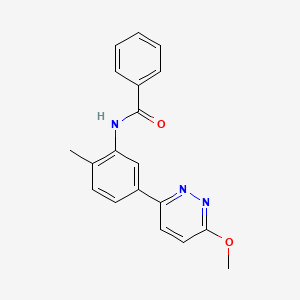

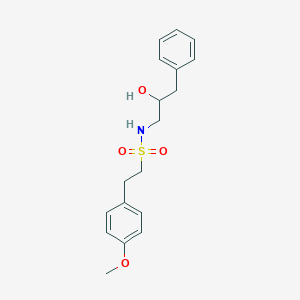

“2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone” is a chemical compound with the CAS Number: 866010-10-8 and a molecular weight of 259.35 .

Synthesis Analysis

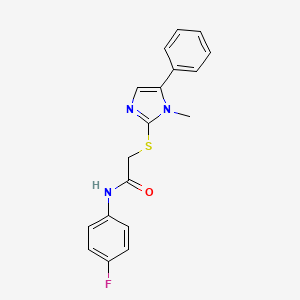

The synthesis of quinazolinones, such as “2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone”, often involves the amidation of 2-aminobenzoic acid derivatives, also known as anthranilic acid derivatives . The anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These anthranilates then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution results in the formation of the quinazolinone derivatives .Molecular Structure Analysis

The molecular structure of “2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone” is represented by the linear formula C15H21N3O . The Inchi Code is 1S/C15H21N3O/c1-3-4-7-10-16-11(2)14-17-13-9-6-5-8-12(13)15(19)18-14/h5-6,8-9,16-17H,3-4,7,10H2,1-2H3, (H,18,19) .Chemical Reactions Analysis

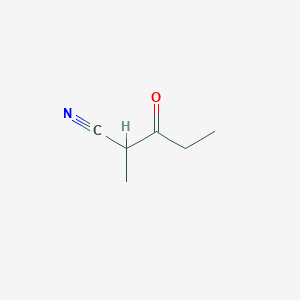

Quinazolinone derivatives, like “2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone”, exhibit a range of reactivity. This includes the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazolinone derivatives have been found to exhibit anticancer activity. They are being investigated for their potential use in the treatment of various types of cancer .

Anti-Inflammatory Activity

Quinazolinone derivatives have shown anti-inflammatory properties. They could potentially be used in the development of new anti-inflammatory drugs .

Anticonvulsant Activity

Quinazolinone derivatives have demonstrated anticonvulsant activity, suggesting potential applications in the treatment of epilepsy and other seizure disorders .

Antibacterial Activity

Quinazolinone derivatives have been found to have antibacterial properties. They could potentially be used in the development of new antibiotics, particularly in light of increasing antibiotic resistance .

Antifungal Activity

Quinazolinone derivatives have shown antifungal properties, suggesting potential use in the treatment of fungal infections .

Anti-HIV Activity

Quinazolinone derivatives have demonstrated activity against HIV, suggesting potential applications in the treatment of HIV/AIDS .

Analgesic Activity

Quinazolinone derivatives have been found to have analgesic (pain-relieving) properties, suggesting potential use in the treatment of pain .

Antipsychotic Activity

Quinazolinone derivatives have shown antipsychotic properties, suggesting potential applications in the treatment of psychiatric disorders .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[1-(pentylamino)ethyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-3-4-7-10-16-11(2)14-17-13-9-6-5-8-12(13)15(19)18-14/h5-6,8-9,11,16H,3-4,7,10H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHTZOWGBFQFRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(C)C1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2784631.png)

![Ethyl 4-[[2-[[4-butyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2784632.png)

![6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2784646.png)